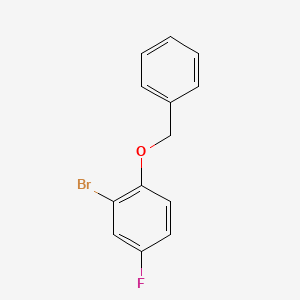

1-(Benciloxi)-2-bromo-4-fluorobenceno

Descripción general

Descripción

1-(Benzyloxy)-2-bromo-4-fluorobenzene is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar bromo-fluorobenzene compounds and their properties, synthesis, and applications. These compounds are of interest due to their potential use in various chemical reactions, including metallo-organic arylations and as synthons for further chemical modifications .

Synthesis Analysis

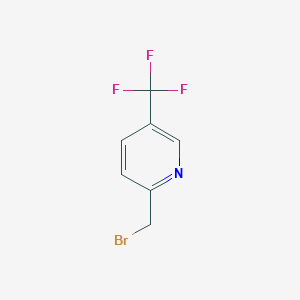

The synthesis of related bromo-fluorobenzene compounds involves various methods, including nucleophilic aromatic substitution reactions. For instance, 1-bromo-4-[18F]fluorobenzene can be synthesized using symmetrical bis-(4-bromphenyl)iodonium bromide, achieving a high radiochemical yield in a direct, one-step process . Other methods for synthesizing bromo-fluorobenzene derivatives include the Wittig-Horner reaction, diazotization followed by bromination, and radical bromination using bromine or N-bromosuccinimide (NBS) .

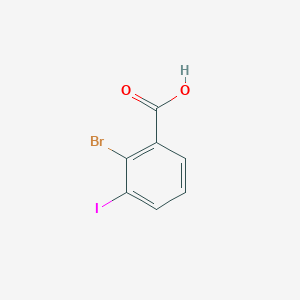

Molecular Structure Analysis

The molecular structure of bromo-fluorobenzene derivatives is characterized by the presence of bromine and fluorine substituents on the benzene ring. These substituents influence the geometry and normal modes of vibrations of the benzene ring. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C interactions and short F⋅⋅⋅F separations . The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene have been calculated using DFT methods, and the influence of bromine and fluorine on the benzene geometry has been discussed .

Chemical Reactions Analysis

Bromo-fluorobenzene compounds can participate in various chemical reactions. For example, 1-bromo-4-(2,2-diphenylvinyl)benzene is synthesized through a Wittig-Horner reaction and exhibits photoluminescence properties, indicating its potential use in fluorescence applications . The reactivity of these compounds is influenced by the presence of bromine and fluorine, which can act as leaving groups or participate in hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives are influenced by their molecular structure. The presence of bromine and fluorine atoms affects properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies. Time-dependent DFT (TD-DFT) analysis can provide insights into the electronic properties and absorption bands of these compounds . Additionally, the thermodynamic properties, such as heat capacities, entropies, enthalpy changes, and their correlations with temperature, have been calculated for 1-bromo-3-fluorobenzene .

Aplicaciones Científicas De Investigación

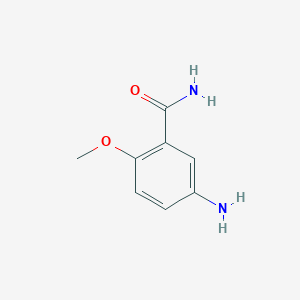

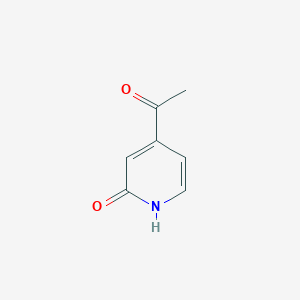

Síntesis de nuevos derivados de calconas

1-(Benciloxi)-2-bromo-4-fluorobenceno se puede usar en la síntesis de nuevos derivados de calconas . Estos derivados tienen amplias aplicaciones en la química farmacéutica y medicinal . Se sintetizan mediante el acoplamiento con aldehído aromático sustituido .

Actividad antimicrobiana

Se ha encontrado que los derivados de calcona sintetizados a partir de this compound exhiben actividad antimicrobiana . Esto los hace potencialmente útiles en el desarrollo de nuevos agentes antimicrobianos .

Actividad antioxidante

Además de sus propiedades antimicrobianas, estos derivados de calconas también muestran actividad antioxidante . Esto sugiere que podrían usarse en el desarrollo de terapias antioxidantes .

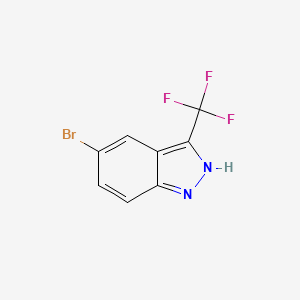

Síntesis de acetilpirazolinas, aminpirimidinas y cianopiridinas

Los derivados de calconas se pueden tratar adicionalmente con hidrato de hidracina, clorhidrato de guanidina y malononitrilo para dar acetilpirazolinas, aminpirimidinas y cianopiridinas respectivamente . Estos compuestos tienen aplicaciones potenciales en varios campos de la química .

Actividad antibacteriana

Se ha encontrado que los compuestos recién sintetizados a partir de this compound exhiben actividad antibacteriana . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antibacterianos .

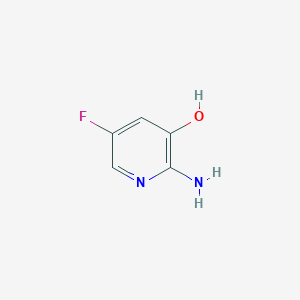

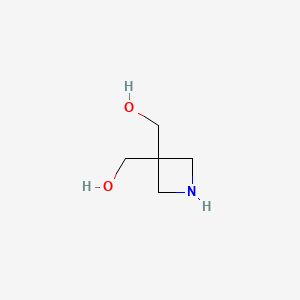

Síntesis de 2-(1-benciloxi-hex-5-enil)-2,3-dihidro-1,4-benzodioxina

This compound se puede usar en la síntesis de 2-(1-benciloxi-hex-5-enil)-2,3-dihidro-1,4-benzodioxina . Este compuesto es útil en la síntesis de análogos de potentes e altamente selectivos inhibidores de la dipeptidil peptidasa IV y la anhidrasa carbónica .

Propiedades

IUPAC Name |

2-bromo-4-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCWAJVRIADCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616552 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

660842-05-7 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)